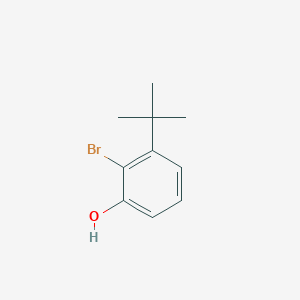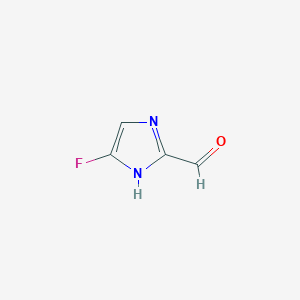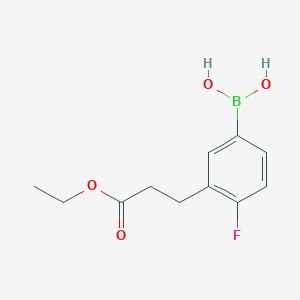
(3-(3-Ethoxy-3-oxopropyl)-4-fluorophenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-(3-Ethoxy-3-oxopropyl)-4-fluorophenyl)boronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an ethoxy group, a fluorophenyl group, and a boronic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-(3-Ethoxy-3-oxopropyl)-4-fluorophenyl)boronic acid typically involves the reaction of 4-fluorophenylboronic acid with ethyl 3-bromopropionate under palladium-catalyzed conditions. The reaction proceeds via a Suzuki-Miyaura cross-coupling reaction, which is a widely used method for forming carbon-carbon bonds in organic synthesis. The reaction conditions generally include the use of a palladium catalyst, such as palladium(II) acetate, and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and flow rates, which can enhance the efficiency and yield of the synthesis. Additionally, the use of automated systems can reduce the risk of human error and improve the reproducibility of the process.
Analyse Chemischer Reaktionen
Types of Reactions
(3-(3-Ethoxy-3-oxopropyl)-4-fluorophenyl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or boronic anhydride.
Reduction: The carbonyl group in the ethoxy-oxopropyl moiety can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium periodate (NaIO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).
Major Products Formed
Oxidation: Boronic esters or anhydrides.
Reduction: Alcohol derivatives.
Substitution: Substituted phenyl derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
(3-(3-Ethoxy-3-oxopropyl)-4-fluorophenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the design of enzyme inhibitors, as boronic acids are known to form reversible covalent bonds with active site serine residues in enzymes.
Industry: The compound can be used in the production of advanced materials, such as polymers and catalysts, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of (3-(3-Ethoxy-3-oxopropyl)-4-fluorophenyl)boronic acid involves its ability to form reversible covalent bonds with nucleophilic sites in biological molecules. The boronic acid group can interact with hydroxyl or amino groups in proteins, leading to the formation of boronate esters or amides. This interaction can inhibit the activity of enzymes by blocking their active sites or altering their conformation. The fluorine atom on the phenyl ring can also participate in hydrogen bonding or electrostatic interactions, further modulating the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3-(3-Ethoxy-3-oxopropyl)phenyl)boronic acid: Similar structure but lacks the fluorine atom on the phenyl ring.
(4-(3-Ethoxy-3-oxopropyl)phenyl)boronic acid: Similar structure but with the ethoxy-oxopropyl group attached at a different position on the phenyl ring.
(3-(3-Methoxy-3-oxopropyl)-4-fluorophenyl)boronic acid: Similar structure but with a methoxy group instead of an ethoxy group.
Uniqueness
The presence of the fluorine atom in (3-(3-Ethoxy-3-oxopropyl)-4-fluorophenyl)boronic acid imparts unique properties to the compound, such as increased lipophilicity and enhanced ability to participate in hydrogen bonding and electrostatic interactions. These properties can influence the compound’s reactivity and biological activity, making it a valuable tool in various fields of research.
Eigenschaften
Molekularformel |
C11H14BFO4 |
|---|---|
Molekulargewicht |
240.04 g/mol |
IUPAC-Name |
[3-(3-ethoxy-3-oxopropyl)-4-fluorophenyl]boronic acid |
InChI |
InChI=1S/C11H14BFO4/c1-2-17-11(14)6-3-8-7-9(12(15)16)4-5-10(8)13/h4-5,7,15-16H,2-3,6H2,1H3 |
InChI-Schlüssel |
LDEAZUZWIHKCAE-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=C(C=C1)F)CCC(=O)OCC)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


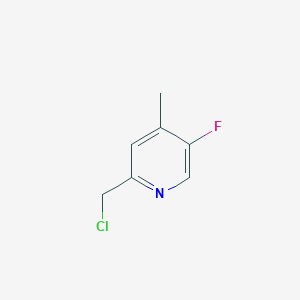

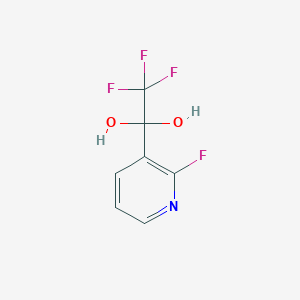
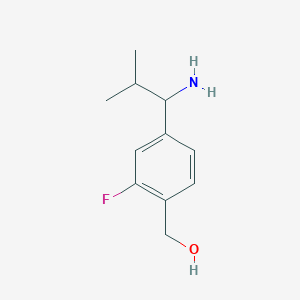
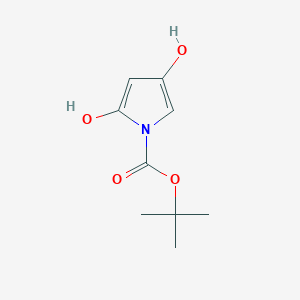
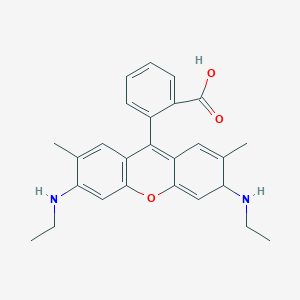


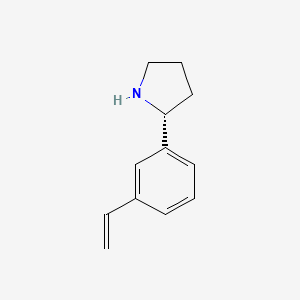
![21-Fluoro-2,3,6,7,8,9,10,11-octahydro-5H-1,4-ethano-12,16-nitrilopyrido[3,4-i][1,3,8,11,14]pentaazacycloeicosin-17(18H)-one](/img/structure/B12974512.png)
![3-Bromo-2-(piperidin-3-yl)imidazo[1,2-a]pyridine](/img/structure/B12974517.png)
![1,4-Dichloropyrrolo[1,2-a]quinoxaline](/img/structure/B12974531.png)
